N-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE
Overview
Description
N-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a thienyl group, and a nitro-substituted pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE typically involves multi-step organic reactions. The key steps include:
Formation of the pyrazolopyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents.
Attachment of the thienyl group: This is typically done via a cross-coupling reaction.
Incorporation of the nitro-substituted pyrazole moiety: This step involves the nitration of a pyrazole derivative followed by its attachment to the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The methoxy and nitro groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
N-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of N-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-((E)-1-{4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-4-[(2-METHOXYPHENOXY)METHYL]BENZOHYDRAZIDE .
- 3-Methoxy-4-nitro-1H-pyrazole .
Uniqueness
N-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is unique due to its combination of a trifluoromethyl group, a thienyl group, and a nitro-substituted pyrazole moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[(E)-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylideneamino]-5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N8O4S/c1-39-19-5-4-14(7-15(19)12-33-13-16(11-29-33)35(37)38)10-28-31-23(36)18-9-22-30-17(20-3-2-6-40-20)8-21(24(25,26)27)34(22)32-18/h2-7,9-11,13,17,21,30H,8,12H2,1H3,(H,31,36)/b28-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTULMSBEHYQXBV-ORBVJSQLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=NN3C(CC(NC3=C2)C4=CC=CS4)C(F)(F)F)CN5C=C(C=N5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=NN3C(CC(NC3=C2)C4=CC=CS4)C(F)(F)F)CN5C=C(C=N5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N8O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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